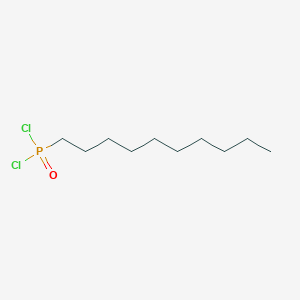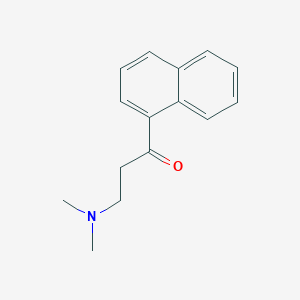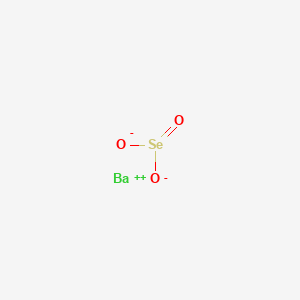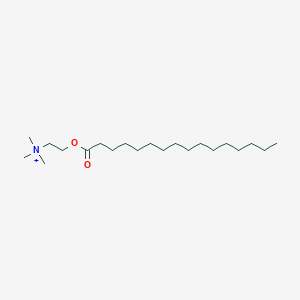
2,3,5,6-Tetrafluoro-4-methylbenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrafluoro-4-methylbenzenethiol is an organosulfur compound with the molecular formula C7H3F4S. This compound is characterized by the presence of four fluorine atoms and a thiol group attached to a benzene ring. It is a colorless to light yellow liquid at room temperature and is known for its unique chemical properties due to the electron-withdrawing effects of the fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4-methylbenzenethiol typically involves the fluorination of 4-methylbenzenethiol. One common method includes the use of elemental fluorine or a fluorinating agent such as sulfur tetrafluoride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Fluorination: Introduction of fluorine atoms to the benzene ring.
Thiol Group Introduction: Conversion of a suitable intermediate to the thiol derivative.
Purification: Distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5,6-Tetrafluoro-4-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The fluorine atoms can be substituted by nucleophiles under specific conditions.
Addition: The compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Addition: Electrophiles like halogens in non-polar solvents.
Major Products:
Disulfides: Formed by oxidation of the thiol group.
Substituted Derivatives: Formed by nucleophilic substitution of fluorine atoms.
Addition Products: Formed by the addition of electrophiles to the benzene ring.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluoro-4-methylbenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific electronic characteristics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrafluoro-4-methylbenzenethiol is primarily influenced by the electron-withdrawing effects of the fluorine atoms. This effect stabilizes the thiol group and makes the compound more reactive towards electrophiles. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol
- 2,3,5,6-Tetrafluoro-4-methoxybenzenethiol
- 2,3,5,6-Tetrafluoro-4-aminobenzenethiol
Comparison: 2,3,5,6-Tetrafluoro-4-methylbenzenethiol is unique due to the presence of a methyl group, which influences its reactivity and physical properties. Compared to its analogs with different substituents (e.g., trifluoromethyl, methoxy, or amino groups), it exhibits distinct electronic and steric effects, making it suitable for specific applications in synthesis and research.
Eigenschaften
IUPAC Name |
2,3,5,6-tetrafluoro-4-methylbenzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4S/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNACCOMSPFJNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)S)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369311 |
Source


|
| Record name | 2,3,5,6-tetrafluoro-4-methylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13634-89-4 |
Source


|
| Record name | 2,3,5,6-tetrafluoro-4-methylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)




![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)





